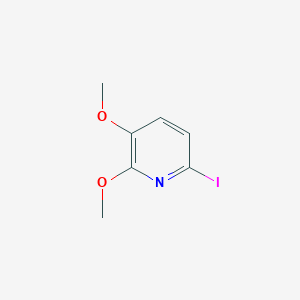

6-Iodo-2,3-dimethoxypyridine

Description

BenchChem offers high-quality 6-Iodo-2,3-dimethoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Iodo-2,3-dimethoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFRZLORDYKKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670127 | |

| Record name | 6-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321535-23-3 | |

| Record name | 6-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Halogenated Pyridines in Drug Discovery

An In-depth Technical Guide to the Synthesis of 6-Iodo-2,3-dimethoxypyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in molecular design. The strategic introduction of functional groups, particularly halogens, onto this ring system provides medicinal chemists with versatile handles for subsequent modifications, most notably through cross-coupling reactions. 6-Iodo-2,3-dimethoxypyridine is a highly valuable building block, combining an electron-rich, substituted pyridine core with a C-6 iodine moiety perfectly positioned for elaboration into more complex molecular architectures. This guide provides a detailed examination of robust and scientifically-grounded methodologies for its synthesis, aimed at researchers and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to the synthesis of 6-Iodo-2,3-dimethoxypyridine begins with identifying the most reliable methods for installing the key functionalities. Two primary strategies emerge from a retrosynthetic perspective: a two-step halogen exchange pathway and a more direct C-H functionalization route. Both pathways rely on the successful synthesis of the core intermediate, 2,3-dimethoxypyridine.

Caption: Retrosynthetic analysis of 6-Iodo-2,3-dimethoxypyridine.

Part I: Synthesis of the Core Intermediate: 2,3-Dimethoxypyridine

The foundation of the entire synthesis is the efficient preparation of the 2,3-dimethoxypyridine core. A highly effective and scalable method is the nucleophilic aromatic substitution (SNAr) on a commercially available precursor.

Causality of Experimental Choice: The SNAr reaction is chosen for its high efficiency and predictability. The reaction proceeds by treating 2-chloro-3-methoxypyridine with sodium methoxide. The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 position towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the methoxide nucleophile. N,N-Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the sodium cation without interfering with the nucleophilicity of the methoxide anion.

Experimental Protocol: Synthesis of 2,3-Dimethoxypyridine[1]

-

Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-chloro-3-methoxypyridine (1.0 eq), sodium methoxide (3.0 eq), and anhydrous N,N-dimethylformamide (DMF, ~7 mL per gram of starting material).

-

Reaction: Stir the reaction mixture under a nitrogen atmosphere at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically overnight).

-

Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding water (~20 mL per gram of starting material).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of DMF used).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2,3-dimethoxypyridine as a yellow liquid.

Part II: Iodination of the Pyridine Core: A Comparative Analysis

With the core structure in hand, the critical iodination step at the C-6 position can be approached via two distinct, field-proven methodologies.

Method A: Two-Step Halogenation and Finkelstein Exchange

This classic and highly reliable approach first installs a bromine atom, which is then exchanged for iodine. The commercial availability of 6-bromo-2,3-dimethoxypyridine underscores the industrial relevance of this pathway.[1]

Step 1: Electrophilic Bromination of 2,3-Dimethoxypyridine

Principle of Regioselectivity: The two methoxy groups at the C-2 and C-3 positions are electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution.[2] The C-6 position is para to the 3-methoxy group and ortho to the 2-methoxy group. This electronic activation, combined with the C-4 and C-5 positions being less sterically accessible, makes the C-6 position the most favorable site for electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for this transformation.

Experimental Protocol: Synthesis of 6-Bromo-2,3-dimethoxypyridine

-

Reaction Setup: Dissolve 2,3-dimethoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the solution at 0 °C to control any initial exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography to obtain 6-bromo-2,3-dimethoxypyridine.

Step 2: The Aromatic Finkelstein Reaction

Mechanistic Insight: The direct SN2 displacement of a halogen on an aryl ring is generally difficult. The "aromatic Finkelstein reaction" is a catalyzed variant that facilitates this transformation.[3] It typically employs a copper(I) iodide catalyst in combination with a ligand. The reaction is an equilibrium process, driven to completion by Le Chatelier's principle: using a solvent like acetone or DMF in which sodium iodide is soluble, but the resulting sodium bromide is not, causes the bromide salt to precipitate, pushing the reaction toward the desired iodo-product.[3][4][5]

Experimental Protocol: Synthesis of 6-Iodo-2,3-dimethoxypyridine

-

Reaction Setup: In a sealable reaction vessel, combine 6-bromo-2,3-dimethoxypyridine (1.0 eq), sodium iodide (NaI, 3.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or acetonitrile.

-

Reaction: Seal the vessel and heat the mixture to 100-120 °C. Monitor the reaction's progress.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with aqueous ammonia (to remove copper salts) and then brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, 6-iodo-2,3-dimethoxypyridine.

Method B: Direct C-H Iodination

This method offers a more atom-economical route by directly converting the C-H bond at the 6-position to a C-I bond.

Principle of Reactivity: Direct iodination of arenes with molecular iodine (I₂) is often slow due to the low electrophilicity of iodine. The reaction requires an activating system.[6][7] A common strategy involves using I₂ in the presence of an oxidant or a Lewis acid. For instance, silver salts like silver acetate can coordinate to iodine, polarizing the I-I bond and generating a more potent electrophilic "I+" equivalent that can attack the electron-rich dimethoxy-pyridine ring.[6][7]

Experimental Protocol: Direct Iodination of 2,3-Dimethoxypyridine

-

Reaction Setup: Dissolve 2,3-dimethoxypyridine (1.0 eq) in a solvent like acetonitrile or dichloromethane.

-

Reagent Addition: Add molecular iodine (I₂, 1.1 eq) and silver acetate (AgOAc, 1.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature, protecting it from light. Monitor for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove silver salts. Concentrate the filtrate and purify the residue by column chromatography to isolate 6-iodo-2,3-dimethoxypyridine.

Part III: Workflow Visualization and Method Comparison

Workflow Diagrams

Caption: Comparative experimental workflows for synthesis.

Data Presentation: Quantitative Method Analysis

| Parameter | Method A: Finkelstein Route | Method B: Direct C-H Iodination | Rationale & Justification |

| Number of Steps | 2 (from core intermediate) | 1 (from core intermediate) | Method B is more step-economical, which is advantageous for rapid synthesis. |

| Overall Yield | Potentially higher and more reliable | Variable, may require optimization | The two-step route is often more robust and less prone to side-product formation (e.g., di-iodination). |

| Scalability | High; precipitation of NaBr is a strong driving force. | Moderate; stoichiometric use of silver salts can be costly and problematic on a large scale. | Method A is generally preferred for process development and scale-up campaigns. |

| Reagent Cost/Toxicity | Uses NBS and a copper catalyst. | Uses a stoichiometric silver salt. | Silver reagents are significantly more expensive than NBS and copper, impacting cost-of-goods. |

| Purification | Straightforward chromatography for both steps. | Filtration of silver salts is required; potential for isomeric impurities if regioselectivity is not perfect. | The purification for Method A is often more predictable. |

Conclusion and Senior Scientist Recommendation

Both presented methodologies provide viable pathways to the target molecule, 6-Iodo-2,3-dimethoxypyridine. The choice between them is dictated by the specific goals of the research or development team.

-

For rapid, small-scale synthesis and lead optimization , where speed and step-economy are paramount, Method B (Direct C-H Iodination) is an attractive option. It allows for the quick generation of the target compound from the common intermediate in a single transformation.

-

For larger-scale synthesis, process development, and manufacturing campaigns , where robustness, reliability, and cost are critical drivers, Method A (Finkelstein Route) is the superior choice. Its high predictability, strong thermodynamic driving force, and avoidance of expensive stoichiometric silver reagents make it a more scalable and economically viable process.

Ultimately, the existence of these complementary strategies equips the modern drug development professional with the flexibility to produce this key heterocyclic building block in a manner best suited to their immediate and long-term objectives.

References

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydropyridine synthesis. Retrieved from [Link]

- Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

Helal, A. (2024). High Purity 2,3-Dimethoxypyridine: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Navigating Organic Synthesis with 2,3-Dimethoxypyridine: A Chemist's Guide. Retrieved from [Link]

-

Katritzky, A. R., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. Retrieved from [Link]

-

SATHEE. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyridines: Understanding 2,3-Dimethoxypyridine's Significance. Retrieved from [Link]

-

BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

SciSpace. (n.d.). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-methoxyquinoline. Retrieved from [Link]

-

AOBChem USA. (n.d.). 2,3-Dimethoxypyridine. Retrieved from [Link]

- Google Patents. (1969). US3428641A - Methylation of pyridines.

-

Ajvazi, N., & Stavber, S. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Late-stage oxidative C(sp3)–H methylation. Retrieved from [Link]

-

Rzepa, H. (n.d.). The mystery of the Finkelstein reaction. Henry Rzepa's Blog. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Retrieved from [Link]

-

Organic Letters - ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]

-

ResearchGate. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Retrieved from [Link]

-

PubMed Central (PMC). (2021). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]

-

PubMed Central (PMC). (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine. Retrieved from [Link]

-

ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

-

MDPI. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

Sources

- 1. 52606-08-3|6-Bromo-2,3-dimethoxypyridine|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Iodo-2,3-dimethoxypyridine (CAS No. 321535-23-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Iodo-2,3-dimethoxypyridine, a key building block in modern medicinal chemistry. The document delves into its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and spectroscopic data are presented to equip researchers with the practical knowledge required for its effective utilization in drug discovery and organic synthesis.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[2] Among the vast array of substituted pyridines, 6-Iodo-2,3-dimethoxypyridine has emerged as a particularly valuable intermediate. Its strategic placement of an iodo group, a versatile handle for cross-coupling reactions, and two methoxy groups, which modulate the electronic character of the pyridine ring, makes it an ideal starting material for the synthesis of complex molecular architectures. This guide will provide a detailed exploration of this important reagent.

Chemical Identity and Physicochemical Properties

CAS Number: 321535-23-3[3][4][5]

Molecular Formula: C₇H₈INO₂[3]

Molecular Weight: 265.05 g/mol [3]

Synonyms:

| Property | Value | Source |

| Appearance | Solid | [6] |

| Purity | Typically ≥96% | [6] |

| SMILES | COc1ccc(I)nc1OC | |

| InChI | 1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 |

Synthesis of 6-Iodo-2,3-dimethoxypyridine: A Step-by-Step Protocol

The synthesis of 6-Iodo-2,3-dimethoxypyridine is typically achieved through the regioselective iodination of 2,3-dimethoxypyridine. The electron-donating nature of the methoxy groups activates the pyridine ring towards electrophilic substitution.

General Iodination Protocol

Reaction Scheme:

A representative iodination workflow.

Materials:

-

2,3-Dimethoxypyridine

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Experimental Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,3-dimethoxypyridine (1.0 eq). Dissolve the starting material in anhydrous THF or DCM.

-

Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add the iodinating reagent (e.g., N-Iodosuccinimide, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 6-Iodo-2,3-dimethoxypyridine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the introduction of moisture and oxygen, which can interfere with the reaction.

-

Anhydrous Solvents: Water can react with the iodinating agent and reduce its efficacy.

-

Low-Temperature Addition: The iodination of activated aromatic systems can be exothermic. Adding the reagent at 0 °C helps to control the reaction rate and prevent potential side reactions.

-

Sodium Thiosulfate Quench: This step is crucial to neutralize any unreacted iodine or electrophilic iodine species, converting them to iodide.

Chemical Reactivity and Applications in Medicinal Chemistry

The iodine atom at the 6-position of 6-Iodo-2,3-dimethoxypyridine is the key to its synthetic utility, serving as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl compounds.[8] 6-Iodo-2,3-dimethoxypyridine is an excellent substrate for these reactions.

General Suzuki-Miyaura Coupling Protocol:

The following is a general protocol for the Suzuki-Miyaura coupling of aryl iodides, which can be adapted for 6-Iodo-2,3-dimethoxypyridine.[1][9][10]

General workflow for Suzuki-Miyaura coupling.

Materials:

-

6-Iodo-2,3-dimethoxypyridine

-

Aryl- or heteroaryl-boronic acid or boronate ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 6-Iodo-2,3-dimethoxypyridine (1.0 eq), the boronic acid or ester, and the base.

-

Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

-

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate. Purify the product by column chromatography.

Application in the Synthesis of Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors.[11][12][13] 6-Iodo-2,3-dimethoxypyridine can serve as a crucial starting material for the synthesis of such compounds. For instance, it can be envisioned as a precursor to substituted aminopyridines, which can then be elaborated into the final pyrido[2,3-d]pyrimidine core.

Illustrative Synthetic Pathway to a Pyrido[2,3-d]pyrimidine Core:

Hypothetical pathway to a kinase inhibitor scaffold.

This synthetic strategy highlights how the iodo-substituent enables the introduction of a key nitrogen atom, which is then utilized in the construction of the fused heterocyclic system characteristic of many kinase inhibitors.

Spectroscopic Data

While a comprehensive, publicly available dataset of all spectroscopic information for 6-Iodo-2,3-dimethoxypyridine is not available in the searched literature, the following provides an expected profile based on its structure and data for analogous compounds.[14][15]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between these protons would be indicative of their ortho relationship.

-

Methoxy Protons: Two singlets would be observed, each integrating to 3H, corresponding to the two methoxy groups. Their chemical shifts would likely be in the range of δ 3.8-4.2 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbon bearing the iodine atom would be shifted upfield compared to a non-substituted carbon. The carbons attached to the methoxy groups and the nitrogen atom would show characteristic downfield shifts.

-

Methoxy Carbons: Two signals in the aliphatic region (δ 55-65 ppm) would correspond to the two methoxy carbons.

MS (Mass Spectrometry):

-

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 265.

IR (Infrared Spectroscopy):

-

Characteristic C-H stretching frequencies for the aromatic and methoxy groups would be observed.

-

C=C and C=N stretching vibrations from the pyridine ring would be present in the 1400-1600 cm⁻¹ region.

-

C-O stretching from the methoxy groups would appear in the 1000-1300 cm⁻¹ region.

Safety and Handling

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statement: H302: Harmful if swallowed.[5]

Precautions for Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conditions for Safe Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

6-Iodo-2,3-dimethoxypyridine is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to construct complex molecular scaffolds. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its use in the development of novel therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

- MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386.

-

ResearchGate. (n.d.). 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Retrieved from [Link]

- PubMed Central. (2021). Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. Journal of Medicinal Chemistry, 64(15), 11485-11503.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

IRIS Unimore. (2023). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Retrieved from [Link]

-

ResearchGate. (n.d.). Iodination of di-and trimethoxy substituted benzene derivatives using.... Retrieved from [Link]

- National Institutes of Health. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(5), 5749-5761.

- MDPI. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(21), 7288.

- PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.

-

Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]

- PubMed. (2010). Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures of (R,S- and S,S-)-3,6-dimethoxy-2,5-dihydropyrazine-substituted indoles and their conformational preference in solution. Magnetic Resonance in Chemistry, 48(2), 134-150.

- National Institutes of Health. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12698-12713.

-

ResearchGate. (2009). Indirect iodination with 2-(3,5-diiodo-4-methoxyphenyl)-1,3,4-oxadiazole as a precursor of an aroyl hydrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Experiments towards the Preparation of 6‐Hydroxy‐,6‐Methoxy‐, and 6‐(hydroxyphenyl)‐2,3‐dihydro‐1,4‐diazepinium Salts and 1,2‐Dihydro‐5‐(Hydroxyphenyl)‐2‐oxopyrimidinium Salts. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 6-Iodo-2,3-dimethoxypyridine AldrichCPR 321535-23-3 [sigmaaldrich.com]

- 6. 6-Iodo-2,3-dimethoxypyridine | CymitQuimica [cymitquimica.com]

- 7. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. iris.unimore.it [iris.unimore.it]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

6-Iodo-2,3-dimethoxypyridine molecular weight

An In-Depth Technical Guide to 6-Iodo-2,3-dimethoxypyridine: A Core Building Block for Advanced Chemical Synthesis

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of complex organic molecules is paramount. Success in this endeavor often hinges on the availability of versatile, well-characterized chemical building blocks. 6-Iodo-2,3-dimethoxypyridine is one such pivotal intermediate. The pyridine ring is a foundational scaffold in numerous FDA-approved pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The unique trifecta of its structural features—a pyridine core, two electron-donating methoxy groups, and a strategically placed iodine atom—renders 6-Iodo-2,3-dimethoxypyridine an exceptionally valuable reagent for constructing elaborate molecular architectures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the molecule's fundamental properties, offers detailed synthetic protocols with mechanistic rationale, explores its reactivity in key transformations, and contextualizes its application within the broader goal of drug discovery.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's properties is the bedrock of its effective use. 6-Iodo-2,3-dimethoxypyridine is a solid at room temperature, and its key characteristics are summarized below.[2][3] The iodine atom at the 6-position serves as an efficient "handle" for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings. The methoxy groups at the 2- and 3-positions are electron-donating, which influences the electron density of the pyridine ring, thereby modulating its reactivity and the basicity of the nitrogen atom.[4]

Table 1: Core Properties of 6-Iodo-2,3-dimethoxypyridine

| Property | Value | Source(s) |

| Molecular Weight | 265.05 g/mol | [3][5] |

| Molecular Formula | C₇H₈INO₂ | [2][5] |

| CAS Number | 321535-23-3 | [2][3][5] |

| Appearance | Solid | [2][3] |

| Synonyms | 2,3-dimethoxy-6-iodopyridine; Pyridine, 6-iodo-2,3-dimethoxy- | [2] |

| InChI Key | FTFRZLORDYKKMJ-UHFFFAOYSA-N | [2][3] |

Standard analytical validation for this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

-

¹H NMR: Would be expected to show two distinct aromatic proton signals (doublets) in the pyridine region and two sharp singlets in the aliphatic region corresponding to the two methoxy groups.

-

¹³C NMR: Would reveal seven distinct carbon signals, including five aromatic carbons (four CH and one C-I) and two methoxy carbons.

-

Mass Spectrometry (EI or ESI): Would show a prominent molecular ion peak (M⁺) at m/z 265, confirming the molecular weight.

Part 2: Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and effective strategy for the regioselective iodination of electron-rich pyridines is directed ortho-metalation, followed by quenching with an iodine source. This approach provides excellent control over the position of iodination, which can otherwise be challenging to achieve.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol is adapted from established procedures for the iodination of substituted pyridines.[6]

Objective: To synthesize 6-Iodo-2,3-dimethoxypyridine from 2,3-dimethoxypyridine.

Materials:

-

2,3-dimethoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Diisopropylamine

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation of LDA: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise. Allow the solution to stir at -78 °C for 30 minutes to form Lithium diisopropylamide (LDA). The causality here is critical: pre-forming the strong, non-nucleophilic base LDA at low temperature prevents side reactions with the solvent or starting material.

-

Metalation: Slowly add a solution of 2,3-dimethoxypyridine (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. The methoxy group at the 2-position directs the deprotonation to the adjacent 6-position. Stir the reaction mixture at this temperature for 2 hours.

-

Iodination: Prepare a solution of iodine (I₂, 1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The lithiated pyridine acts as a potent nucleophile, attacking the electrophilic iodine. Allow the reaction to stir for an additional 3 hours at -78 °C, then slowly warm to room temperature overnight.

-

Workup: Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume excess iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final product.

Workflow and Mechanistic Rationale

The choice of LDA is deliberate; its steric bulk minimizes nucleophilic attack on the pyridine ring, while its strong basicity is sufficient to deprotonate the C-H bond at the 6-position, which is acidified by the inductive effect of the ring nitrogen and directed by the adjacent methoxy group.

Caption: Synthetic workflow for 6-Iodo-2,3-dimethoxypyridine.

Part 3: Chemical Reactivity and Strategic Applications

The synthetic utility of 6-Iodo-2,3-dimethoxypyridine stems primarily from the reactivity of its carbon-iodine bond. Aryl iodides are premier substrates for a host of transition-metal-catalyzed cross-coupling reactions due to the C-I bond's optimal balance of reactivity and stability.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. 6-Iodo-2,3-dimethoxypyridine is an excellent coupling partner for this reaction.

Generic Protocol: Suzuki Coupling

-

Reaction Setup: In a reaction vessel, combine 6-Iodo-2,3-dimethoxypyridine (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup & Purification: After cooling, perform a standard aqueous workup, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

This protocol serves as a self-validating system; the consumption of the starting material and the appearance of a new, less polar spot on TLC (or a new peak with the expected mass in LC-MS) confirms the reaction's progress.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Part 4: Relevance in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a vast range of therapeutic areas, including neurodegenerative diseases, inflammation, and cancer.[1][7] Building blocks like 6-Iodo-2,3-dimethoxypyridine are instrumental in the early stages of drug discovery, allowing for the rapid synthesis of compound libraries through combinatorial chemistry.

The functional handles on this molecule allow medicinal chemists to systematically modify different parts of a lead compound. The iodine can be replaced with various aryl, heteroaryl, or alkyl groups via cross-coupling to explore the "right-hand side" of the molecule, while the pyridine nitrogen and methoxy groups can be modified to tune solubility, metabolic stability, and target engagement. For example, derivatives of 6-amino pyridine have been investigated as potent dual inhibitors of GSK-3β and CK-1δ, kinases implicated in the pathology of Alzheimer's disease.[7]

Caption: From building block to drug discovery hit.

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. 6-Iodo-2,3-dimethoxypyridine is classified as harmful if swallowed and requires careful handling.[3]

Table 2: GHS Safety Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and heat.[4] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential long-term degradation.

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[8] Dispose of waste in accordance with local, state, and federal regulations.

The rationale for these precautions is to mitigate the primary hazard of oral toxicity and to ensure the chemical's integrity and purity for experimental use.

Conclusion

6-Iodo-2,3-dimethoxypyridine is more than a simple chemical; it is a versatile and powerful tool for molecular innovation. Its well-defined structure provides a reliable platform for introducing complexity and diversity into molecular design. By understanding its properties, mastering its synthesis, and strategically deploying its reactivity, researchers in both academic and industrial settings can accelerate the discovery and development of novel pharmaceuticals and advanced materials.

References

- 1. dovepress.com [dovepress.com]

- 2. 6-Iodo-2,3-dimethoxypyridine | CymitQuimica [cymitquimica.com]

- 3. 6-Iodo-2,3-dimethoxypyridine AldrichCPR 321535-23-3 [sigmaaldrich.com]

- 4. 2-Bromo-6-iodo-3-methoxypyridine Supplier in China | Properties, Uses, Safety & Trusted Manufacturer [pipzine-chem.com]

- 5. scbt.com [scbt.com]

- 6. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Synthesis of 6-Iodo-2,3-dimethoxypyridine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodo-2,3-dimethoxypyridine is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its strategic functionalization allows for diverse coupling reactions, making it an important intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to 6-iodo-2,3-dimethoxypyridine, with a focus on the selection of starting materials and detailed experimental protocols. We will delve into the mechanistic underpinnings of the key transformations, offering insights into reaction optimization and potential challenges. This document serves as a practical resource for researchers and drug development professionals engaged in the synthesis of pyridine-based scaffolds.

Introduction: The Significance of 6-Iodo-2,3-dimethoxypyridine in Drug Discovery

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 6-Iodo-2,3-dimethoxypyridine, with its strategically placed iodo and methoxy groups, offers a versatile platform for synthetic elaboration. The electron-donating methoxy groups at the 2- and 3-positions activate the pyridine ring, influencing its reactivity in subsequent chemical transformations. The iodo group at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.

This guide will focus on the most prevalent and practical synthetic strategies for obtaining 6-iodo-2,3-dimethoxypyridine, beginning with the synthesis of its essential precursor, 2,3-dimethoxypyridine.

Synthesis of the Key Starting Material: 2,3-Dimethoxypyridine

A reliable and efficient synthesis of the starting material is paramount for the successful production of the target compound. The most direct route to 2,3-dimethoxypyridine involves the nucleophilic substitution of a halogenated precursor with sodium methoxide.

Synthetic Route from 2-Chloro-3-methoxypyridine

A common and commercially viable approach to 2,3-dimethoxypyridine utilizes 2-chloro-3-methoxypyridine as the starting material. The synthesis proceeds via a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxide anion.

Experimental Protocol: Synthesis of 2,3-Dimethoxypyridine from 2-Chloro-3-methoxypyridine [2]

-

Materials:

-

2-Chloro-3-methoxypyridine (1.0 eq)

-

Sodium methoxide (3.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a reaction flask, add 2-chloro-3-methoxypyridine and N,N-dimethylformamide (DMF).

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethoxypyridine.

-

-

Causality of Experimental Choices:

-

Sodium Methoxide: A strong nucleophile and base, it readily displaces the chloride at the 2-position of the pyridine ring. The use of an excess ensures the reaction goes to completion.

-

DMF: A polar aprotic solvent is ideal for this type of nucleophilic aromatic substitution as it can solvate the sodium cation, leaving the methoxide anion more nucleophilic.

-

Heating: Provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

-

Alternative Starting Materials for 2,3-Dimethoxypyridine

While the route from 2-chloro-3-methoxypyridine is common, other precursors can be considered depending on commercial availability and cost. For instance, the synthesis could potentially start from 2,3-dihydroxypyridine, which would then undergo a double methylation. However, this route can be complicated by regioselectivity issues and the need for harsher reaction conditions.

Core Directive: Regioselective Iodination of 2,3-Dimethoxypyridine

The key transformation in the synthesis of 6-iodo-2,3-dimethoxypyridine is the direct and regioselective iodination of the 2,3-dimethoxypyridine ring. The electron-donating methoxy groups at the 2- and 3-positions activate the pyridine ring towards electrophilic substitution. The directing effects of these groups favor substitution at the 4- and 6-positions. However, steric hindrance from the methoxy group at the 3-position can influence the regioselectivity, often favoring iodination at the less hindered 6-position.

Iodination via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This approach involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. This intermediate can then be quenched with an electrophile, in this case, iodine.

However, studies on the lithiation of 2,3-dimethoxypyridine have shown that with n-butyllithium, deprotonation occurs preferentially at the 4-position, directed by the 3-methoxy group.[3] This would lead to the undesired 4-iodo isomer. Therefore, alternative iodination methods are required to achieve the desired C6-selectivity.

Electrophilic Iodination

Given the electron-rich nature of the 2,3-dimethoxypyridine ring, direct electrophilic iodination is a more promising approach to achieve C6-iodination. Various electrophilic iodinating reagents can be employed.

Conceptual Experimental Protocol: Electrophilic Iodination of 2,3-Dimethoxypyridine

-

Materials:

-

2,3-Dimethoxypyridine (1.0 eq)

-

Iodinating Agent (e.g., N-Iodosuccinimide (NIS), Iodine) (1.0-1.2 eq)

-

Solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

-

Optional: Acid catalyst (e.g., Trifluoroacetic acid) or Silver salt (e.g., Silver triflate)

-

Aqueous sodium thiosulfate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

General Procedure:

-

Dissolve 2,3-dimethoxypyridine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a suitable temperature (e.g., 0 °C or room temperature).

-

If using a catalyst, add it to the reaction mixture.

-

Slowly add the iodinating agent to the reaction mixture.

-

Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-iodo-2,3-dimethoxypyridine.

-

-

Discussion of Iodinating Systems:

-

N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent. The reaction can often be catalyzed by a Brønsted or Lewis acid to enhance the electrophilicity of the iodine.

-

Iodine with an Oxidizing Agent: Molecular iodine (I₂) itself is not a potent electrophile. However, in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), a more electrophilic iodine species (I⁺) is generated in situ, which can then undergo electrophilic aromatic substitution.

-

Iodine with a Silver Salt: Silver salts, such as silver triflate or silver acetate, can activate molecular iodine, increasing its electrophilicity and facilitating the iodination of electron-rich heterocycles.[4]

-

Visualization of the Synthetic Workflow

Figure 1: Synthetic workflow for 6-Iodo-2,3-dimethoxypyridine.

Comparative Analysis of Synthetic Routes

| Starting Material | Synthetic Route | Key Reagents | Advantages | Disadvantages |

| 2-Chloro-3-methoxypyridine | Nucleophilic Substitution | Sodium methoxide, DMF | Commercially available starting material, straightforward reaction. | Requires elevated temperatures. |

| 2,3-Dimethoxypyridine | Electrophilic Iodination | NIS or I₂ with an activator | Direct C-H functionalization, potentially milder conditions. | Regioselectivity can be a challenge, requires careful optimization. |

| 2,3-Dimethoxypyridine | Directed Ortho-Metalation | n-BuLi, I₂ | High regioselectivity. | Lithiation occurs at the C4-position, not the desired C6-position.[3] |

Conclusion and Future Perspectives

The synthesis of 6-iodo-2,3-dimethoxypyridine is most effectively achieved through a two-step process commencing with the preparation of 2,3-dimethoxypyridine from 2-chloro-3-methoxypyridine, followed by a regioselective electrophilic iodination at the 6-position. While directed ortho-metalation offers high regioselectivity in many systems, it is not a suitable strategy for C6-functionalization in this particular case due to the directing effect of the 3-methoxy group.

Future research in this area may focus on the development of more efficient and sustainable methods for both the synthesis of the 2,3-dimethoxypyridine precursor and the final iodination step. This could include the exploration of novel catalytic systems for C-H activation that can achieve high C6-regioselectivity under milder conditions, thereby reducing the environmental impact and improving the overall efficiency of the synthesis.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). Navigating Organic Synthesis with 2,3-Dimethoxypyridine: A Chemist's Guide. Retrieved from [Link]

-

HETEROCYCLES. (2015, February 6). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

- Google Patents. (2006, April 20). Process for producing 2,3-diamino-6-methoxypyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (Date unavailable). The Chemistry of Pyridines: Understanding 2,3-Dimethoxypyridine's Significance. Retrieved from [Link]

-

ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Retrieved from [Link]

-

MDPI. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]

-

SciSpace. (Date unavailable). Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. Retrieved from [Link]

-

Common Organic Chemistry. (Date unavailable). Lithiation / Iodination. Retrieved from [Link]

Sources

6-Iodo-2,3-dimethoxypyridine reactivity

<A_I> ## 6-Iodo-2,3-dimethoxypyridine: A Comprehensive Technical Guide to its Reactivity and Synthetic Utility

Abstract

This technical guide provides an in-depth exploration of the reactivity of 6-iodo-2,3-dimethoxypyridine, a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into the core chemical properties and synthetic applications of this compound, with a focus on its utility in forming carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex molecules. This guide will present not only established protocols but also the underlying mechanistic principles that govern its reactivity, offering field-proven insights to empower rational experimental design and troubleshooting.

Introduction: The Strategic Importance of 6-Iodo-2,3-dimethoxypyridine

6-Iodo-2,3-dimethoxypyridine is a substituted pyridine derivative with the chemical formula C7H8INO2 and a molecular weight of 265.05 g/mol .[1][2] Its strategic importance in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from the unique arrangement of its functional groups. The pyridine core is a common scaffold in a vast number of biologically active molecules.[3] The iodine atom at the 6-position serves as an excellent leaving group in a variety of cross-coupling reactions, while the two methoxy groups at the 2- and 3-positions modulate the electronic properties of the pyridine ring, influencing its reactivity and providing handles for further functionalization. This guide will illuminate the key reaction classes where this building block excels, providing a robust framework for its application in the synthesis of novel chemical entities.

Synthesis of 6-Iodo-2,3-dimethoxypyridine

While commercially available from various suppliers, understanding the synthesis of 6-iodo-2,3-dimethoxypyridine can be instructive. A common synthetic route involves the iodination of a pre-functionalized 2,3-dimethoxypyridine precursor. One plausible laboratory-scale approach involves the directed ortho-metalation of 2,3-dimethoxypyridine followed by quenching with an iodine source. This strategy leverages the directing effect of the methoxy groups to achieve regioselective iodination at the 6-position.

Alternatively, multi-step sequences starting from more readily available pyridine derivatives can be employed. For instance, a synthetic pathway could involve the nitration of a 2,6-dihalopyridine, followed by selective nucleophilic substitution of the halides with methoxide, reduction of the nitro group to an amine, and a subsequent Sandmeyer-type iodination.[4] The choice of synthetic route often depends on the scale of the reaction and the availability of starting materials.

Core Reactivity: A Gateway to Molecular Complexity

The reactivity of 6-iodo-2,3-dimethoxypyridine is dominated by the chemistry of the carbon-iodine bond. The high polarizability and relatively low strength of the C-I bond make it an ideal substrate for a range of powerful synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most important applications of 6-iodo-2,3-dimethoxypyridine. These reactions provide efficient and versatile methods for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures. 6-Iodo-2,3-dimethoxypyridine readily participates in this reaction with a wide variety of boronic acids and their derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Iodo-2,3-dimethoxypyridine

| Parameter | Condition | Rationale/Notes |

| Palladium Precatalyst | Pd(PPh3)4 (5 mol%) | A common and effective catalyst for many Suzuki couplings.[5] |

| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion. |

| Base | K2CO3, Cs2CO3, or K3PO4 (2-3 equivalents) | The choice of base is crucial and can depend on the specific substrates.[5] |

| Solvent | 1,4-Dioxane/H2O, Toluene/H2O, or DMF | A mixture of an organic solvent and water is often used to dissolve the base. |

| Temperature | 80 - 120 °C | The reaction temperature is optimized to ensure a reasonable reaction rate. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 6-iodo-2,3-dimethoxypyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the chosen base (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the palladium precatalyst (e.g., Pd(PPh3)4, 0.05 equiv.).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography.[6]

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for accessing functionalized alkynes.[7] 6-Iodo-2,3-dimethoxypyridine is an excellent substrate for this reaction, typically employing a palladium catalyst and a copper(I) co-catalyst.[7][8]

Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[8][9][10]

Table 2: Typical Conditions for Sonogashira Coupling

| Parameter | Condition | Rationale/Notes |

| Palladium Catalyst | PdCl2(PPh3)2 (2-5 mol%) | A standard and effective palladium source.[8] |

| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the copper acetylide intermediate. |

| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is generally used. |

| Base | Et3N, DIPEA, or other amine bases | Acts as both a base and a solvent. |

| Solvent | THF, DMF, or the amine base itself | The choice of solvent can influence reaction rates and yields. |

| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient compared to other couplings. |

Experimental Protocol: Sonogashira Coupling

-

In a flask under an inert atmosphere, dissolve 6-iodo-2,3-dimethoxypyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the chosen solvent (e.g., THF).

-

Add the base (e.g., Et3N, 2.0 equiv.), followed by the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 equiv.) and the copper(I) iodide (0.01 equiv.).

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress.

-

Upon completion, the reaction is worked up by removing the solvent, and the residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated, followed by purification of the product.

Figure 2: Interconnected catalytic cycles of the Sonogashira coupling.

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12][13] This reaction has broad substrate scope and functional group tolerance, making it invaluable in medicinal chemistry. 6-Iodo-2,3-dimethoxypyridine can be effectively coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.[14][15]

Table 3: Key Parameters for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale/Notes |

| Palladium Precatalyst | Pd2(dba)3 or Pd(OAc)2 | Common palladium(0) and palladium(II) sources. |

| Ligand | XPhos, SPhos, RuPhos, etc. | Bulky, electron-rich ligands are crucial for catalytic activity. |

| Amine | 1.1 - 1.5 equivalents | A slight excess is generally employed. |

| Base | NaOtBu, K3PO4, or Cs2CO3 | A strong, non-nucleophilic base is required. |

| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are necessary. |

| Temperature | 80 - 110 °C | Elevated temperatures are typically required. |

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried reaction tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Add 6-iodo-2,3-dimethoxypyridine and the amine.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture with vigorous stirring.

-

Monitor the reaction by an appropriate analytical technique.

-

After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

-

The filtrate is concentrated, and the product is purified by chromatography.

Metal-Halogen Exchange

The carbon-iodine bond in 6-iodo-2,3-dimethoxypyridine can undergo metal-halogen exchange, most commonly with organolithium reagents, to generate a potent nucleophilic pyridyl anion. This transformation is extremely rapid, often occurring at very low temperatures.[16][17][18]

The rate of lithium-halogen exchange generally follows the trend I > Br > Cl.[16] This high reactivity of the C-I bond allows for selective exchange in the presence of other halogens. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the 6-position of the pyridine ring.

Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench

-

Dissolve 6-iodo-2,3-dimethoxypyridine in an anhydrous ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium, 1.0-1.1 equiv.) dropwise.

-

Stir the mixture at low temperature for a short period (5-30 minutes) to ensure complete exchange.[18]

-

Add the desired electrophile (e.g., an aldehyde, ketone, CO2, or an alkyl halide) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by standard methods.

The mechanism of lithium-halogen exchange can be complex, potentially involving the formation of an "ate" complex.[18][19]

Figure 3: Workflow for lithium-halogen exchange and subsequent electrophilic quench.

Grignard Reagent Formation

Similar to lithium-halogen exchange, 6-iodo-2,3-dimethoxypyridine can be converted to the corresponding Grignard reagent by reaction with magnesium metal.[20] The formation of Grignard reagents is an exothermic process and requires careful initiation.[20] The resulting pyridyl Grignard reagent is a strong nucleophile and base, useful for reactions with a variety of electrophiles.[21]

Experimental Protocol: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Gently warm the flask to initiate the reaction.

-

Slowly add a solution of 6-iodo-2,3-dimethoxypyridine in anhydrous THF from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir until most of the magnesium is consumed.

-

The resulting Grignard reagent can then be used in subsequent reactions.[20]

Applications in Drug Discovery and Development

The versatile reactivity of 6-iodo-2,3-dimethoxypyridine makes it a valuable building block in the synthesis of pharmaceutically active compounds. For instance, substituted 2,3-dimethoxypyridine scaffolds are found in molecules targeting a range of biological pathways. The ability to readily introduce diverse functionality at the 6-position through the reactions described above allows for the rapid generation of compound libraries for screening and lead optimization.

A notable example of its application is in the synthesis of PF-06463922, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, which are key targets in cancer therapy. In the synthesis of this complex molecule, a derivative of 6-iodo-2,3-dimethoxypyridine is used as a key intermediate.

Conclusion

6-Iodo-2,3-dimethoxypyridine is a highly versatile and reactive building block with broad utility in modern organic synthesis. Its participation in a wide array of powerful transformations, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, provides chemists with a robust tool for the construction of complex molecular architectures. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this important synthetic intermediate in their own work, accelerating the discovery and development of new chemical entities.

References

- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]

-

SciSpace. (n.d.). The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]

-

ResearchGate. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (2023). Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. International Journal of Molecular Sciences, 24(6), 5233. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised. [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

-

MDPI. (2022). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 27(22), 7808. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. [Link]

-

Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

-

National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4547–4567. [Link]

-

Peking University. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

Alchem Pharmtech. (n.d.). CAS 321535-23-3 | 6-Iodo-2,3-dimethoxypyridine. [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

Royal Society of Chemistry. (2008). The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks. Organic & Biomolecular Chemistry, 6(17), 3135–3143. [Link]

Sources

- 1. 6-Iodo-2,3-dimethoxypyridine | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon–carbon frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. rsc.org [rsc.org]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. researchgate.net [researchgate.net]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. benchchem.com [benchchem.com]

- 21. scispace.com [scispace.com]

The Lynchpin of Innovation: 6-Iodo-2,3-dimethoxypyridine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of medicinal chemistry, the discovery and utilization of versatile building blocks are paramount to the successful development of novel therapeutics. Among these, halogenated heterocycles have carved out a significant niche, offering a reactive handle for the strategic construction of complex molecular architectures. This guide delves into the core of one such pivotal molecule: 6-iodo-2,3-dimethoxypyridine. As a senior application scientist, this document aims to provide not just a recitation of facts, but a synthesized understanding of the causality behind experimental choices, grounded in established chemical principles and supported by practical, field-proven insights.

The Strategic Advantage of the 6-Iodo-2,3-dimethoxypyridine Scaffold

The 2,3-dimethoxypyridine core is a privileged scaffold in medicinal chemistry. The methoxy groups can act as hydrogen bond acceptors and influence the electronic properties of the pyridine ring, while the nitrogen atom provides a key point of interaction with biological targets. The introduction of an iodine atom at the 6-position transforms this already valuable scaffold into a highly versatile intermediate for drug discovery.

The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions. This high reactivity allows for selective functionalization of the 6-position under mild conditions, preserving other sensitive functional groups within a molecule. This strategic placement of a reactive handle on a biologically relevant scaffold is the cornerstone of its utility.

Table 1: Physicochemical Properties of 6-Iodo-2,3-dimethoxypyridine

| Property | Value | Reference |

| CAS Number | 321535-23-3 | [1][2][3] |

| Molecular Formula | C₇H₈INO₂ | [1][2][3] |

| Molecular Weight | 265.05 g/mol | [1][2][3] |

| Appearance | Solid | [2][3] |

| SMILES | COc1ccc(I)nc1OC | [3] |

| InChI | 1S/C7H8INO2/c1-10-5-3-4-6(8)9-7(5)11-2/h3-4H,1-2H3 | [2][3] |

Synthesis of the Core Intermediate: A Practical Approach

A robust and reliable synthesis of 6-iodo-2,3-dimethoxypyridine is the essential first step for its application in medicinal chemistry. While several methods for the iodination of electron-rich pyridines exist, a common and effective strategy involves the directed ortho-metalation (DoM) of the parent 2,3-dimethoxypyridine.[4][5] The methoxy groups can direct the metalation to the adjacent C6 position.

Proposed Synthetic Protocol: Directed ortho-Metalation and Iodination

This protocol is based on established principles of directed metalation of methoxy-substituted pyridines.

Step 1: Directed ortho-Metalation

-

To a solution of 2,3-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

Step 2: Iodination

-

To the solution of the lithiated pyridine at -78 °C, add a solution of iodine (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-iodo-2,3-dimethoxypyridine.

Caption: Synthetic workflow for 6-iodo-2,3-dimethoxypyridine.

The Cornerstone of Molecular Diversity: Cross-Coupling Reactions

The true power of 6-iodo-2,3-dimethoxypyridine is unleashed in its application in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridine ring, providing access to a vast array of derivatives.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are common motifs in kinase inhibitors.

This protocol is adapted from standard conditions for the Suzuki coupling of iodo-pyridines.[6][7]

-

To a reaction vessel, add 6-iodo-2,3-dimethoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-